![molecular formula C15H12N2OS2 B2411631 N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide CAS No. 941877-69-6](/img/structure/B2411631.png)
N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide
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Overview
Description
“N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the coupling of substituted 2-amino benzothiazoles with other compounds . In one example, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of benzothiazole derivatives is typically analyzed based on IR, 1H, 13C NMR, and mass spectral data . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Benzothiazole derivatives have been evaluated for various biological activities, such as anti-inflammatory activity . They have shown inhibitory effects against enzymes like cyclooxygenases (COX-1, COX-2) .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. They are typically characterized by their C, H, and N analysis .Scientific Research Applications
Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives, which include compounds similar to N-(benzo[d]thiazol-5-yl)-4-(methylthio)benzamide, have been explored as supramolecular gelators. These compounds exhibit interesting gelation behavior towards certain solvent mixtures and form stable gels, influenced by multiple non-covalent interactions, such as π-π interactions and hydrogen bonding (Yadav & Ballabh, 2020).
Anticancer Activity : Some derivatives of this compound have been synthesized and evaluated for their anticancer activity. These compounds have shown moderate to excellent anticancer activities against various cancer cell lines, indicating potential therapeutic applications in oncology (Ravinaik et al., 2021).
Antimicrobial Agents : Derivatives of this compound have been synthesized and found to exhibit significant antimicrobial activity against various bacterial and fungal strains, surpassing some reference drugs in efficacy (Bikobo et al., 2017).
Antioxidant Activity : Benzothiazole derivatives, including those related to this compound, have demonstrated the ability to inactivate reactive chemical species through their antioxidant activity. This suggests potential applications in conditions involving oxidative stress (Cabrera-Pérez et al., 2016).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , and many others . The specific targets can vary depending on the functional groups attached to the benzothiazole core.
Mode of Action
It’s known that benzothiazole derivatives can interact with biological targets through various mechanisms, such as inhibiting key enzymes or interacting with cellular structures . The specific mode of action can depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways depending on their specific targets and mode of action .
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects depending on the specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-12-5-2-10(3-6-12)15(18)17-11-4-7-14-13(8-11)16-9-20-14/h2-9H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFJDPCSKOBYRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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